Isomaltohexose

Enzymatic synthesis Isomalto/malto-polysaccharides Glycosyltransferase

Researchers quantifying IMOs via AOAC 2021.01 face peak misassignment without an authentic DP6 standard. Isomaltohexose (CAS 6175-02-6) provides the definitive retention time marker (40.325 min, RRT 2.309) for accurate DP6 quantification. • Enables precise HPAEC-PAD dextran ladder calibration for IMO profiling. • Serves as the minimum-length ligand fully occupying dextranase subsites -4 to +2 for co-crystallization studies. • Delivers established kinetic parameters (Km = 7.88 mM) for glucan 1,6-α-glucosidase assays. Supplied with ≥95% HPLC purity, ideal for GTFB-mediated IMO synthesis optimization and analytical method validation.

Molecular Formula C36H62O31
Molecular Weight 990.9 g/mol
CAS No. 6175-02-6
Cat. No. B1201374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomaltohexose
CAS6175-02-6
Synonymsisomaltohexaose
isomaltohexose
isomaltohexose, all beta-isome
Molecular FormulaC36H62O31
Molecular Weight990.9 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O5)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C36H62O31/c37-1-8(39)15(41)16(42)9(40)3-58-32-28(54)23(49)18(44)11(64-32)5-60-34-30(56)25(51)20(46)13(66-34)7-62-36-31(57)26(52)21(47)14(67-36)6-61-35-29(55)24(50)19(45)12(65-35)4-59-33-27(53)22(48)17(43)10(2-38)63-33/h1,8-36,38-57H,2-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-,25-,26-,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-/m0/s1
InChIKeyOITCGTKWORAONZ-UUCUGTBWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isomaltohexose DP6: Enzyme Substrate Differentiation


Isomaltohexose (CAS 6175-02-6) is a linear hexasaccharide composed of six glucose units linked exclusively by α-(1→6) glycosidic bonds, belonging to the isomalto-oligosaccharide (IMO) class [1]. This DP6 (degree of polymerization 6) compound sits at a critical functional threshold: in 4,6-α-glucanotransferase (GTFB) enzyme systems, malto-oligomers with DP < 6 function as acceptor molecules whereas those with DP ≥ 6 function as donor substrates, establishing DP6 as a mechanistic inflection point in IMO synthesis [2]. Its α-(1→6) linkage architecture fundamentally distinguishes it from maltohexose, which contains exclusively α-(1→4) linkages and exhibits entirely different enzymatic susceptibility and prebiotic behavior [3].

1
DP6 threshold substrate for GTFB donor/acceptor functional boundary studies
Defines mechanistic switch between donor and acceptor roles
2
Fully occupies dextranase active site (-4 to +2 subsites)
Enables complete enzyme-substrate interaction mapping
3
AOAC HPAEC-PAD retention marker at 40.325 min (DP6 identification)
Differentiated from DP5 and DP4 isomalto-oligomers
4
α-(1→6)-linked hexasaccharide resistant to human GI enzyme hydrolysis
Distinct from α-(1→4)-linked maltohexose in prebiotic studies

Isomaltohexose DP6: Why Substitution Fails


Isomalto-oligosaccharides of different DP values cannot be treated as interchangeable reagents. Kinetic studies on dextrin dextranase (DDase) demonstrate that conversion rates from maltodextrins into dextran increase progressively with DP number of donor substrates, establishing chain-length-dependent catalytic efficiency that would be compromised by substituting DP6 isomaltohexose with DP5 or DP7 alternatives [1]. Furthermore, X-ray crystallography of Thermoanaerobacter pseudethanolicus dextranase complexed with isomaltohexaose reveals that the DP6 ligand precisely spans six enzyme subsites (-4 to +2) in the catalytic cleft, a binding mode that shorter oligosaccharides cannot recapitulate [2]. In analytical workflows, each DP species produces a distinct retention time under standardized AOAC HPAEC-PAD conditions: isomaltohexose elutes at 40.325 minutes, clearly resolved from isomaltopentose at 38.017 minutes [3].

!
DP5 or DP7 isomalto-oligomers cannot replicate DP6’s GTFB donor/acceptor threshold behavior. Chain-length-dependent catalytic efficiency may be compromised.
!
Shorter DP oligosaccharides leave dextranase subsites unoccupied, altering structural interpretation. Longer chains may introduce steric constraints.
!
Maltohexose (α-1,4 linkages) shows different enzyme susceptibility and digestive behavior; direct interchange may produce false-negative results in prebiotic or digestibility studies.

Isomaltohexose DP6: Differentiation Evidence


DP6 Defines GTFB Donor/Acceptor Threshold

In GTFB enzyme-mediated synthesis of isomalto/malto-polysaccharides (IMMPs), α-(1→4) linked glucans with DP ≥ 6 function exclusively as donor substrates, whereas those with DP < 6 function as acceptor molecules [1]. Isomaltohexose (DP6) therefore occupies the precise boundary condition separating these two distinct mechanistic roles. This DP-dependent functional bifurcation has direct industrial consequences: the presence of acceptor molecules (DP < 6) promotes higher GTFB transferase activity and elevates the rate and level of IMMP synthesis, while their absence shifts the enzyme toward higher hydrolytic activity [1].

GTFB Donor/Acceptor
Direct comparison
DP6: donor substrate (threshold boundary)
vs DP
Determines transferase vs hydrolytic pathway outcome
Functional switch at DP6 boundary reported
Enzymatic synthesis Isomalto/malto-polysaccharides Glycosyltransferase

Glucan 1,6-α-Glucosidase Kinetic Benchmark

For glucan 1,6-α-glucosidase (EC 3.2.1.70), isomaltohexaose exhibits a Michaelis constant (Km) of 7.88 mM under standardized conditions (pH 6.0, 37°C) using the wild-type enzyme [1]. In the W238N mutant enzyme, the Km shifts to 9.81 mM under identical conditions, demonstrating that isomaltohexaose binding affinity can be quantitatively modulated by enzyme engineering [1]. These values provide researchers with essential benchmarks for comparative kinetic studies and enzyme activity calculations where substrate concentration must exceed Km to achieve Vmax conditions.

Glucan 1,6-α-glucosidase Km
Cross-study comparable
7.88 mM (wild-type)
vs 9.81 mM (W238N mutant)
Supports Vmax experimental design
pH 6.0, 37°C conditions
Enzyme kinetics Glucan 1,6-α-glucosidase Substrate affinity

Dextranase Catalytic Subsites Complete Occupancy

The crystal structure of Thermoanaerobacter pseudethanolicus dextranase (TpDex) in complex with isomaltohexaose reveals that the DP6 ligand is bound across the entire catalytic site, occupying six distinct subsites numbered -4 through +2 in the catalytic cleft [1]. This binding mode was elucidated using both wild-type enzyme and the catalytic mutant D312G complexed with isomaltohexaose [2]. The structural data demonstrate that DP6 isomaltohexose achieves complete subsite occupancy; shorter IMOs (DP2-DP5) would leave subsites unfilled, while longer IMOs (DP7+) would extend beyond the defined subsite architecture, potentially introducing steric constraints or alternative binding modes.

Dextranase Subsite Occupancy
Class-level inference
Six subsites occupied (−4 to +2)
DP
Complete structural mapping only with DP6
Based on TpDex D312G complex crystal structure
Structural biology Enzyme-substrate complex X-ray crystallography

Chromatographic Identification vs. Isomaltopentose

Under standardized AOAC Official Method 2021.01 conditions using HPAEC-PAD analysis with a dextran ladder calibration standard, isomaltohexose produces a retention time (RT) of 40.325 minutes and a relative retention time (RRT) of 2.309 [1]. The adjacent DP5 species, isomaltopentose, elutes at 38.017 minutes (RRT 2.177), while isomaltotetraose (DP4) elutes at 33.759 minutes (RRT 1.933) [1]. The RT difference between DP6 and DP5 of 2.308 minutes provides baseline chromatographic resolution sufficient for unambiguous peak assignment and quantification in complex matrices.

HPAEC-PAD Retention Time
Direct comparison
40.325 min (DP6)
vs 38.017 min (DP5)
Unambiguous DP6 identification in IMO mixtures
AOAC 2021.01 dextran ladder standard
Analytical chemistry HPAEC-PAD Quality control

Digestive Resistance: α-1,6 vs. α-1,4 Linkage

Isomaltohexose is characterized primarily by α-(1→6) glycosidic linkages, which distinguish it from maltohexose that contains exclusively α-(1→4) linkages [1]. This structural distinction has direct functional consequences: α-(1→6) glycosidic bonds render isomaltohexose significantly less digestible by human gastrointestinal enzymes compared to linear α-(1→4) maltodextrins [1]. The differential susceptibility to enzymatic hydrolysis means these two hexasaccharides are not interchangeable in applications where digestive resistance is the parameter of interest, such as prebiotic efficacy studies or dietary fiber characterization [2].

Digestive Resistance
Class-level inference
Resistant (α-1,6 linkages)
vs maltohexose (α-1,4) – susceptible
Prebiotic study endpoint differentiation
Linkage chemistry determines susceptibility
Prebiotic research Digestive resistance Glycosidic linkage

DDase Conversion Efficiency and DP6 Threshold

Kinetic characterization of extracellular dextrin dextranase (DDase) from Acetobacter capsulatum ATCC 11894 demonstrates that conversion rates from various maltodextrins into dextran increase progressively with the DP number of donor substrates [1]. The study determined kinetic parameters (Km, Vmax, Ki, and Ks) across maltodextrins of varying chain lengths, establishing that higher DP substrates achieve more efficient dextran polymerization [1]. While specific quantitative values for each DP species require access to the full primary publication, the directional trend establishes DP6 isomaltohexose as a substantially more efficient donor than shorter-chain IMOs such as isomaltotriose (DP3) or isomaltotetraose (DP4).

DDase Conversion Efficiency
Data to verify
Higher DP = higher dextran conversion
DP3
Chain-length-dependent catalytic trend
Exact rate values require primary source
Enzyme kinetics Dextran synthesis Substrate chain length

Isomaltohexose DP6: Application Scenarios


GTFB Synthesis: Donor/Acceptor Threshold Optimization

Process development scientists optimizing 4,6-α-glucanotransferase (GTFB)-mediated synthesis of isomalto/malto-polysaccharides (IMMPs) require DP6 isomaltohexose to experimentally validate the donor/acceptor functional boundary. As established, malto-oligomers with DP ≥ 6 function as donor substrates while DP < 6 function as acceptors [1]. Procurement of purified DP6 isomaltohexose enables precise reaction engineering where substrate chain length determines whether transferase or hydrolytic activity predominates—a critical parameter for maximizing IMMP yield and controlling product molecular weight distribution.

AOAC IMO Quantification Retention Marker

Quality control and analytical laboratories implementing AOAC Official Method 2021.01 for IMO quantification in food matrices require authentic isomaltohexose standard to establish the DP6 retention time marker at 40.325 minutes (RRT 2.309) [2]. This retention time is essential for constructing dextran ladder calibration curves and for distinguishing DP6 from adjacent DP5 isomaltopentose (38.017 min) in complex sample chromatograms. Without genuine isomaltohexose reference material, accurate peak assignment and quantification of DP6 content in commercial IMO products is not achievable.

Dextranase Crystallography: Active Site Occupancy

Structural biologists investigating dextranase and related glycoside hydrolase enzymes require isomaltohexaose as the minimum-length ligand capable of fully occupying the six-subsite (-4 to +2) catalytic cleft [3]. Co-crystallization studies using the D312G mutant of Thermoanaerobacter pseudethanolicus dextranase with isomaltohexaose have established the precise subsite architecture [3]. Shorter IMOs (DP2-DP5) leave subsites unoccupied, producing incomplete structural information; longer IMOs may introduce steric complications. DP6 isomaltohexose is therefore the optimal ligand for comprehensive enzyme-substrate interaction mapping.

Kinetic Benchmarking: Glucan 1,6-α-Glucosidase

Researchers characterizing glucan 1,6-α-glucosidase (EC 3.2.1.70) activity require isomaltohexaose substrate with a known Michaelis constant (Km = 7.88 mM, pH 6.0, 37°C) for wild-type enzyme [4]. This established kinetic parameter enables calculation of appropriate substrate concentrations for Vmax conditions and provides a benchmark for comparing enzyme variants or inhibitors. Generic IMO mixtures cannot provide substrate-specific kinetic data due to the presence of multiple DP species with differing affinities.

Application
Selection Property
Validation Focus
GTFB synthesis process control
DP6 donor/acceptor threshold identity
IMMP yield and transferase vs hydrolytic activity ratio
AOAC IMO quantification reference
Authenticated DP6 retention time marker
Calibration curve construction and peak assignment accuracy
Dextranase crystallography
Complete active-site occupancy (−4 to +2)
Enzyme-substrate interaction mapping quality
Glucan 1,6-α-glucosidase kinetic studies
Known Km (7.88 mM, wild-type)
Vmax condition establishment and mutant benchmarking

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